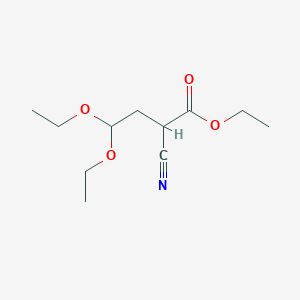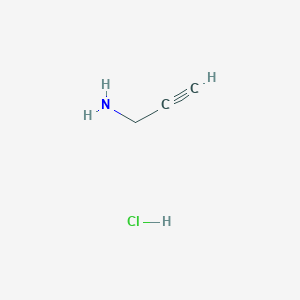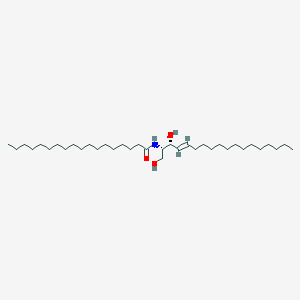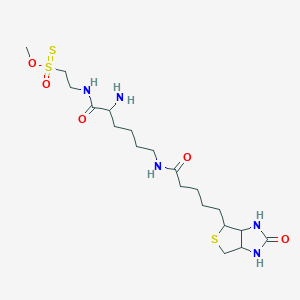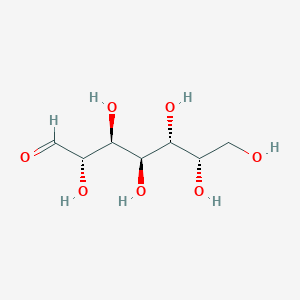
glycero-manno-Heptose
Overview
Description
Mechanism of Action
Mode of Action
Glycero-Manno-Heptose interacts with its target, HepI, leading to the inhibition of HepI . This interaction directly leads to the modification of lipopolysaccharide (LPS) production in vivo . The compound’s mode of action suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI .
Biochemical Pathways
This compound is involved in the ADP-L-glycero-β-D-manno-heptose and the GDP-6-deoxy-α-D-manno-heptose biosynthesis pathways . These pathways play important roles in constructing the lipopolysaccharide of Gram-negative bacteria . Blocking these pathways can lead to lethal effects or increased antibiotic susceptibility in pathogens .
Pharmacokinetics
The synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (hbp) from d-mannose has been described . This synthetic approach is notable for the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position .
Result of Action
The result of this compound’s action is the inhibition of HepI, which directly leads to the modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the cag pathogenicity island and carbon starvation regulator A (CsrA) can modulate the amounts of gene transcripts in the hldE gene cluster, which is involved in the biosynthesis of this compound
Biochemical Analysis
Biochemical Properties
Glycero-Manno-Heptose interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . For instance, in Escherichia coli, the synthesis of ADP-d-β-d-heptose requires three proteins: GmhA (sedoheptulose 7-phosphate isomerase), HldE (bifunctional d-β-d-heptose 7-phosphate kinase/d-β-d-heptose 1-phosphate adenylyltransferase), and GmhB (d, d-heptose 1,7-bisphosphate phosphatase) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the D-glycero-α-D-manno-heptose is a major constituent of lipopolysaccharide and contributes to virulence and antibiotic resistance to mycobacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression . The MtbGmhA enzyme binds to D-sedoheptulose 7-phosphate and converts it to D-glycero-D-α-manno-heptose-7-phosphate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels . For instance, it is involved in the GDP-D-α-D-heptose biosynthetic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycero-manno-Heptose typically involves the elongation of the carbon chain from a six-carbon sugar, such as mannose. One notable method includes the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position . Another approach involves the phosphorylation of unprotected heptose derivatives to produce heptose phosphates .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic biology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes to catalyze the biosynthesis of heptose derivatives from simpler sugars is a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Glycero-manno-Heptose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various phosphorylated derivatives, which are crucial intermediates in the biosynthesis of lipopolysaccharides .
Scientific Research Applications
Chemistry: In chemistry, glycero-manno-Heptose is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying carbohydrate chemistry and developing new synthetic methods .
Biology: In biological research, this compound is studied for its role in bacterial cell wall biosynthesis. It is a key component of lipopolysaccharides, which are essential for the structural integrity of Gram-negative bacteria .
Medicine: this compound and its derivatives are being explored for their potential as immune modulators. As PAMPs, they can activate innate immune responses, making them candidates for vaccine adjuvants and immunotherapies .
Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a precursor for the synthesis of antibiotics and other pharmaceuticals .
Comparison with Similar Compounds
Adenosine-diphosphate-D-glycero-β-D-manno-heptose (ADP-heptose): A phosphorylated derivative of glycero-manno-Heptose that acts as a potent immune agonist.
Cytidine-diphosphate-D-glycero-β-D-manno-heptose (CDP-heptose): Another phosphorylated derivative with similar immune-modulating properties.
Uridine-diphosphate-D-glycero-β-D-manno-heptose (UDP-heptose): Known for its strong immune response activation.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of lipopolysaccharides and its ability to act as a PAMP. Its derivatives, such as ADP-heptose, CDP-heptose, and UDP-heptose, share similar immune-modulating properties but differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-BIVRFLNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195662 | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-74-2 | |
| Record name | glycero-manno-Heptose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




